Cas no 76594-12-2 (2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid)
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-6-propyl-
- EN300-395977
- 76594-12-2
- DTXSID20503487
- 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
- DTXCID10454297
- SCHEMBL8885796
- BDA59412
- AKOS017514847
- 4-carboxy-2-propyl-6-pyridone
- G53776
- 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylicacid
- PYSVTSVFECQJQL-UHFFFAOYSA-N
- Z2900166934
- 2-oxo-6-propyl-1,2-dihydroisonicotinic acid
-
- Inchi: 1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13)
- InChI Key: PYSVTSVFECQJQL-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(=O)O)C=C(CCC)N1
Computed Properties
- Exact Mass: 181.07389321Da
- Monoisotopic Mass: 181.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.4Ų
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395977-0.05g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
| Enamine | EN300-395977-0.1g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
| Enamine | EN300-395977-0.25g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
| Enamine | EN300-395977-0.5g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| Enamine | EN300-395977-1.0g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
| Enamine | EN300-395977-2.5g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
| Enamine | EN300-395977-5.0g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
| Enamine | EN300-395977-10.0g |
2-oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95.0% | 10.0g |
$2269.0 | 2025-02-20 | |
| A2B Chem LLC | AC75579-10g |
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 95% | 10g |
$2424.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040797-1g |
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid |
76594-12-2 | 97% | 1g |
¥5359.00 | 2024-07-28 |
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
Chemical Compound CAS No. 76594-12-2: 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic Acid
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid, identified by the CAS registry number 76594-12-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their structural versatility and biological activity. The molecule features a pyridine ring with substituents at positions 1, 2, 4, and 6, making it a unique derivative within this class.
The structure of 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid consists of a partially saturated pyridine ring system. The presence of the oxo group at position 2 and the propyl substituent at position 6 introduces steric and electronic effects that influence its chemical reactivity and biological interactions. The carboxylic acid group at position 4 adds acidity to the molecule, potentially enhancing its solubility in polar solvents and influencing its pharmacokinetic properties.
Recent studies have explored the potential of this compound in various applications. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its structural similarity to known pharmacophores has led to investigations into its potential as a drug candidate.
In terms of synthesis, 76594-12-2 can be prepared through a variety of methods, including condensation reactions and oxidative processes. These methods leverage the reactivity of dihydropyridines under specific conditions to achieve high yields and purity. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcomes.
The physical properties of this compound are also noteworthy. It has a melting point that is consistent with other dihydropyridine derivatives, indicating moderate thermal stability. Its solubility in organic solvents such as dichloromethane and ethyl acetate suggests its suitability for use in organic reactions requiring solution-phase conditions.
From a biological standpoint, 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. These findings underscore its potential as a lead compound in drug discovery programs aimed at addressing various therapeutic areas.
In conclusion, CAS No. 76594-12-2, or 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid, represents an intriguing compound with diverse applications in chemistry and biology. Its unique structure, coupled with recent research findings, positions it as a valuable tool for further exploration in both academic and industrial settings.
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